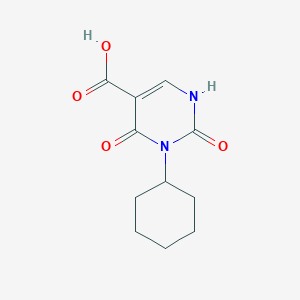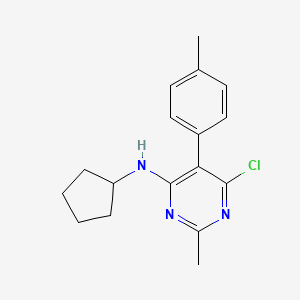![molecular formula C16H13NO2 B12905814 11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one CAS No. 94123-39-4](/img/structure/B12905814.png)
11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Methyl-4,5-dihydrofuro[2,3-c]acridin-6(11H)-one is a complex organic compound that belongs to the class of acridines Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-4,5-dihydrofuro[2,3-c]acridin-6(11H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 11-Methyl-4,5-dihydrofuro[2,3-c]acridin-6(11H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
11-Methyl-4,5-dihydrofuro[2,3-c]acridin-6(11H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydro derivatives. Substitution reactions typically result in halogenated or alkylated products.
Aplicaciones Científicas De Investigación
11-Methyl-4,5-dihydrofuro[2,3-c]acridin-6(11H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins, which can lead to the development of new therapeutic agents.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 11-Methyl-4,5-dihydrofuro[2,3-c]acridin-6(11H)-one involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This property makes it a potential candidate for anticancer therapy. Additionally, the compound may interact with various enzymes and proteins, affecting their activity and leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acridine: The parent compound of the acridine family, known for its wide range of biological activities.
9-Aminoacridine: A derivative of acridine with potent antimicrobial properties.
Acriflavine: An acridine derivative used as an antiseptic and in cancer research.
Uniqueness
11-Methyl-4,5-dihydrofuro[2,3-c]acridin-6(11H)-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. The presence of the furo ring enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
94123-39-4 |
|---|---|
Fórmula molecular |
C16H13NO2 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
11-methyl-4,5-dihydrofuro[2,3-c]acridin-6-one |
InChI |
InChI=1S/C16H13NO2/c1-17-13-5-3-2-4-10(13)16(18)12-6-7-14-11(15(12)17)8-9-19-14/h2-5,8-9H,6-7H2,1H3 |
Clave InChI |
BOHSMXWQBPNLHE-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)C3=C1C4=C(CC3)OC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-methoxy-9-methyl-1,4,8-triazabicyclo[4.3.0]nona-2,6,8-triene-4-carboxylate](/img/structure/B12905737.png)

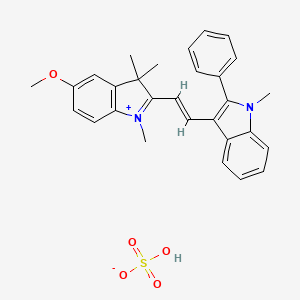

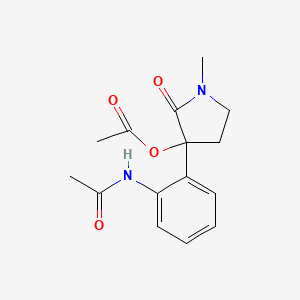
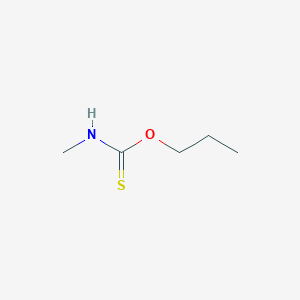
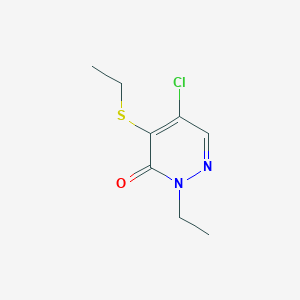
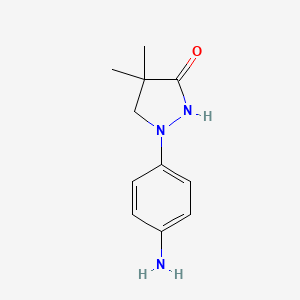
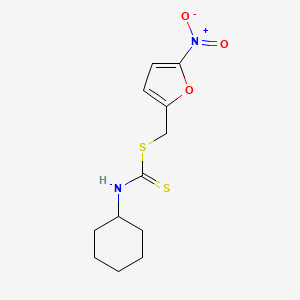
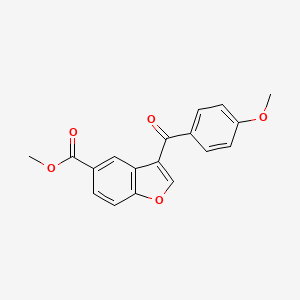
![4-Chloro-5-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905785.png)
